molecular formula C5H7N3O3 B12914558 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one CAS No. 62772-81-0

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one

Katalognummer: B12914558
CAS-Nummer: 62772-81-0
Molekulargewicht: 157.13 g/mol
InChI-Schlüssel: NIZSWFBLTHFEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,2-dimethylhydrazine with a nitro-substituted ketone under acidic conditions to form the desired pyrazolone ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,2-dimethyl-4-amino-1,2-dihydro-3H-pyrazol-3-one.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one: Known for its analgesic properties.

    2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one: Used in various chemical syntheses.

Uniqueness

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazolone derivatives.

Eigenschaften

CAS-Nummer

62772-81-0

Molekularformel

C5H7N3O3

Molekulargewicht

157.13 g/mol

IUPAC-Name

1,2-dimethyl-4-nitropyrazol-3-one

InChI

InChI=1S/C5H7N3O3/c1-6-3-4(8(10)11)5(9)7(6)2/h3H,1-2H3

InChI-Schlüssel

NIZSWFBLTHFEMY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=O)N1C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.